[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester
Overview
Description
“[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester” is a chemical compound with the molecular formula C16H22N2O2 . It is related to other compounds such as “(2-Amino-ethyl)-ethyl-carbamic acid tert -butyl ester” and “1H-Imidazole-1-carboxylicacid, 4-(2-aminoethyl)-, 1,1-dimethylethyl ester” which have been used in the preparation of quinolinone derivatives as HIV inhibitors and in the total synthesis of tyroscherin .
Synthesis Analysis
The synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids, has been a subject of research . The transesterification of β-keto esters has been used in the synthesis of complex molecules . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 274.35800 . Other properties such as density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Synthesis and Biological Activities
4-Chloroindole-3-acetic acid (4-Cl-IAA) and its esters have been synthesized and evaluated for their biological activities. The biological activities of these compounds were determined by bioassays, showcasing their potential in plant growth and development. Interestingly, except for the tert-butyl ester, 4-Cl-IAA and its esters exhibited stronger elongation activity toward Avena coleoptiles than indole-3-acetic acid. These esters, particularly the ethyl and allyl esters, have also demonstrated significant root formation-promoting activities, making them noteworthy for agricultural applications (Katayama, 2000).
Synthetic and Crystallographic Studies
The synthesis of compounds with intricate structural frameworks, like the spirocyclic indoline lactone, highlights the versatility of [3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester derivatives in constructing complex molecules. The base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate and subsequent C3-alkylation led to the formation of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester as a single diastereomer. This process, along with N-Acylation, olefin dihydroxylation, and tert-butyl ester cleavage, was crucial in crafting the spirocyclic lactone, showcasing the synthetic utility of these compounds (Hodges, Wang, & Riley, 2004).
X-Ray Structure and Hirshfeld Analysis
Triazolyl-indole derivatives bearing alkylsulfanyl moieties have been synthesized and analyzed, showcasing the structural diversity achievable with this core structure. The synthesis involved the reaction of 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione with tert-butyl bromoacetate and ethyl chloroacetate. The molecular structures of these compounds were confirmed by single-crystal X-ray diffraction and NMR techniques. The molecular packing, atomic charge distribution, molecular electrostatic potential map, and reactivity descriptors of these compounds were thoroughly investigated, providing valuable insights into their chemical properties (Boraei, Soliman, Haukka, & Barakat, 2021).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit various biological activities . These activities range from antiviral to anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological activities , suggesting that they may influence multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
[3-(2-Amino-ethyl)-1H-indol-2-YL]-acetic acid tert-butyl ester plays a crucial role in biochemical reactions due to its structural similarity to naturally occurring indole compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tryptophan hydroxylase, an enzyme involved in the biosynthesis of serotonin . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation . Additionally, it can alter gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, thereby affecting neuronal signaling. Additionally, it can induce changes in gene expression by interacting with transcription factors and co-regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have therapeutic effects, such as reducing inflammation and modulating neurotransmitter levels . At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound can also affect metabolic flux by altering the levels of key metabolites. For instance, it has been shown to increase the levels of serotonin and its metabolites, thereby influencing neurotransmitter balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by amino acid transporters, allowing for its accumulation in specific tissues . Additionally, binding proteins can influence its localization and bioavailability, thereby affecting its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it can be localized to the mitochondria, where it influences mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 2-[3-(2-aminoethyl)-1H-indol-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)10-14-12(8-9-17)11-6-4-5-7-13(11)18-14/h4-7,18H,8-10,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRGCUTZMGLYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C2=CC=CC=C2N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210158 | |
Record name | 1,1-Dimethylethyl 3-(2-aminoethyl)-1H-indole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-62-2 | |
Record name | 1,1-Dimethylethyl 3-(2-aminoethyl)-1H-indole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885270-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(2-aminoethyl)-1H-indole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885270-62-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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